[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the pyrazole rings.
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.
1-cyclopropyl-3-methyl-1H-pyrazole: Contains a cyclopropyl group, leading to different chemical properties.
3,5-dimethyl-1H-pyrazole: Lacks the additional substituents on the pyrazole rings, resulting in different reactivity.
The uniqueness of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-18-6-5-14(17-18)9-15-7-13-8-16-19(11-13)10-12(2)3/h5-6,8,11-12,15H,4,7,9-10H2,1-3H3 |
InChI Key |
OZEPSRNRHDMFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
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